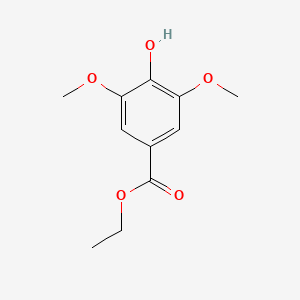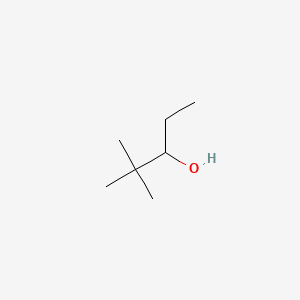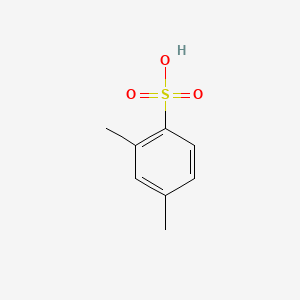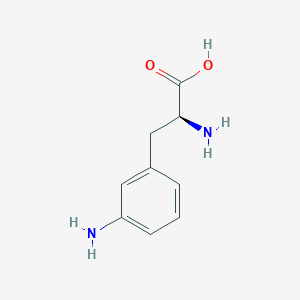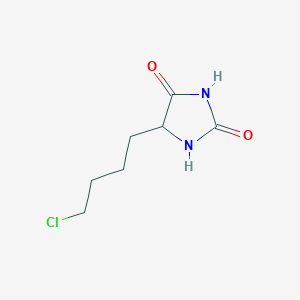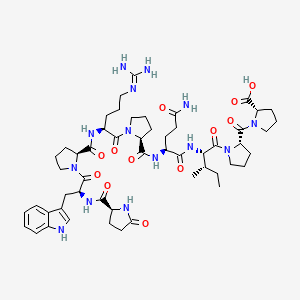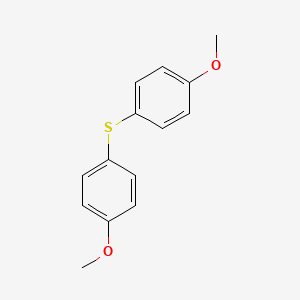
Bis(4-methoxyphenyl) sulfide
Übersicht
Beschreibung
Bis(4-methoxyphenyl) sulfide (BMP-S) is a sulfur-containing aromatic compound that has been used in many scientific research applications. It has a wide range of biochemical and physiological effects and is used in laboratory experiments to study a variety of biological processes. BMP-S is also known as 4-methoxyphenylsulfide, 4-methylthiophenyl sulfide, and 4-methylsulfanylphenyl sulfide.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Bis(4-methoxyphenyl) sulfide derivatives have been investigated for their applications in corrosion inhibition. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated remarkable efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, achieving more than 96.19% efficiency at certain concentrations and temperatures. The inhibition process is believed to occur via the adsorption of oxadiazole molecules on the metal surface, with thermodynamic properties such as activation energies and free energies of the adsorption process being key factors in its effectiveness (Bouklah et al., 2006).
Organic Synthesis and Modification
This compound derivatives are utilized in various organic synthesis and modification processes. For example, the compound's interaction with aromatic dihydroxy compounds leads to the formation of new compounds, such as 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions open up pathways for creating novel organophosphorus compounds (Shabana et al., 1994). Additionally, Lawesson's Reagent, a derivative of this compound, is used for thiation in organic chemistry, replacing oxygen atoms with sulfur in various organic compounds, leading to the formation of diverse organosulfur compounds with a range of biological activities (Kayukova et al., 2015).
Materials Science and Polymer Research
In materials science, derivatives of this compound are involved in the synthesis of novel materials. For instance, new monomers containing methoxyphenyl groups have been synthesized for the creation of copoly(arylene ether sulfone)s, which are important in developing proton exchange membranes for fuel cell applications. These materials exhibit significant properties like high proton conductivities and low methanol permeabilities, making them suitable for specific technological applications (Wang et al., 2012).
Electron Spin Resonance Studies
This compound and its derivatives have also been studied using electron spin resonance (ESR) spectroscopy. These studies provide insights into the spin density distributions and conformational properties of the cation radicals derived from these compounds. Such research is fundamental in understanding the molecular behavior of these compounds at the atomic level (Sullivan & Norman, 1976).
Organometallic Syntheses and OLED Applications
Additionally, derivatives of this compound have been used in the synthesis of organometallic compounds and in the field of optoelectronics. For instance, the use of sulfur-containing ancillary ligands derived from this compound in synthesizing red iridium(iii) complexes has been reported. These complexes, with their specific structures and properties, have potential applications in organic light-emitting devices (OLEDs) (Su & Zheng, 2019).
Wirkmechanismus
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including those at the benzylic position . These reactions can lead to changes in the compound and its targets, potentially affecting downstream pathways.
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in the compound and its targets, resulting in various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Bis(4-methoxyphenyl) sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been observed to modulate cell signaling pathways, particularly those involving oxidative stress and inflammation. This compound can influence the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to altered metabolism of various substrates. This inhibition is achieved through the formation of a covalent bond between the sulfur atom of this compound and the heme group of the enzyme . This interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may have different biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with the administered dose. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . The threshold for these effects is dependent on the species and the duration of exposure, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . Transporters and binding proteins, such as albumin, can also play a role in its distribution, affecting its localization and bioavailability.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The presence of targeting signals and post-translational modifications can influence its subcellular localization, directing it to specific compartments . This localization is crucial for its interaction with cytochrome P450 enzymes and other biomolecules, determining its overall impact on cellular function.
Eigenschaften
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKZGJCPDWXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347195 | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3393-77-9 | |
| Record name | 1,1′-Thiobis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-thiobis[4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[b]carbazole](/img/structure/B1582823.png)



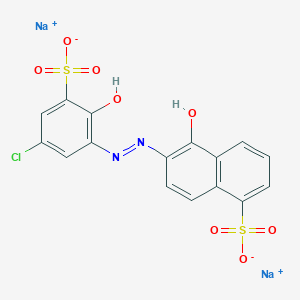
![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
